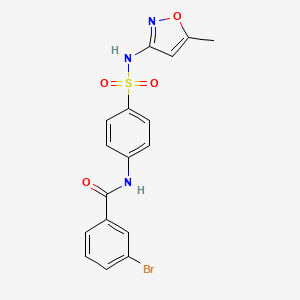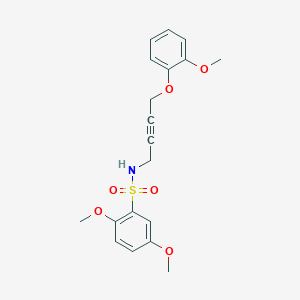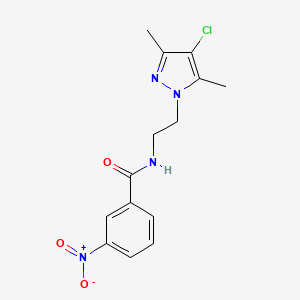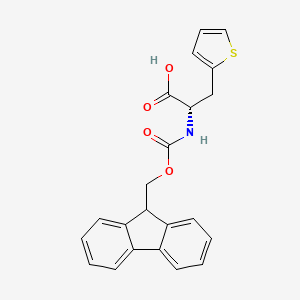![molecular formula C10H17N3O2 B2867902 N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide CAS No. 2411237-30-2](/img/structure/B2867902.png)
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the 1990s and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide is a selective antagonist of mGluR5, which belongs to the family of G protein-coupled receptors. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the extracellular signal-regulated kinase (ERK) pathway. This compound binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of neurodegenerative diseases. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes the survival and growth of neurons. In addition, this compound has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of this receptor subtype without affecting other receptors. This compound is also relatively stable and can be administered orally or intraperitoneally in animal models. However, there are also some limitations to the use of this compound. It has a relatively short half-life and may require frequent dosing in some experiments. In addition, this compound may have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide in scientific research. One direction is the development of more selective and potent mGluR5 antagonists that can overcome the limitations of this compound. Another direction is the study of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and Alzheimer's disease. Finally, the development of new animal models that mimic human diseases more closely can help to better understand the role of mGluR5 in these conditions.
Méthodes De Synthèse
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide can be synthesized using a multi-step process starting from 2-acetylfuran. The first step involves the reaction of 2-acetylfuran with methylamine to form N-methyl-2-acetylfuran. This intermediate is then reacted with ethyl bromoacetate to form N-methyl-N-(2-acetylfuranyl)glycine ethyl ester. The final step involves the reaction of N-methyl-N-(2-acetylfuranyl)glycine ethyl ester with phosgene and piperazine to form this compound.
Applications De Recherche Scientifique
N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, this compound has been used to study the role of mGluR5 in addiction, autism, and schizophrenia.
Propriétés
IUPAC Name |
N-methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-3-10(15)12(2)6-7-13-5-4-11-9(14)8-13/h3H,1,4-8H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRJBXGUUIHBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCNC(=O)C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)
![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)



![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)


![2-cyclopropyl-4-methyl-N-{[4-(methylsulfamoyl)phenyl]methyl}-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2867837.png)
![N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide](/img/structure/B2867841.png)
![2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2867842.png)